(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
Description
Properties
IUPAC Name |
[4-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-8-9-1-3-11(4-2-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDLKQMQGJHXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the functionalization of the BCP core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of substituted BCP derivatives . This method involves the use of radical reactions to introduce various substituents onto the BCP core. Industrial production methods for this compound are still under development, but the scalability of these synthetic routes is a key focus .
Chemical Reactions Analysis
(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the BCP core is valued for its ability to enhance the pharmacokinetic properties of drug candidates, making it a valuable scaffold in drug discovery . Additionally, (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is used in materials science for the development of molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is primarily related to its ability to interact with various molecular targets due to its unique three-dimensional structure. The BCP core can enhance the binding affinity and selectivity of the compound for specific targets, thereby improving its efficacy. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[1.1.1]pentane Core
Fluorinated Derivatives
- This derivative is part of SpiroChem AG’s catalog (SPC-a836), indicating its relevance in fluorinated drug analogs .
Methoxy-Substituted Analogs
- Bicyclo[1.1.1]pentane-1,3-diylbis(bis(4-methoxyphenyl)methanol) (Compound 15, C₃₄H₃₆O₆; MW: 564.65 g/mol): This dimeric compound features methoxy groups on the phenyl rings, enhancing solubility due to the electron-donating nature of methoxy substituents. Synthesized via Grignard reaction, it demonstrates the versatility of BCP cores in forming complex architectures .
Functional Group Modifications
Pyrrolidine-Modified Derivatives
- (3-(Pyrrolidin-1-ylmethyl)bicyclo[1.1.1]pentan-1-yl)methanol: This compound (MW: 181.28 g/mol) was used in hydrogen-borrowing C-alkylation reactions to synthesize tertiary alcohols. The pyrrolidine group introduces basicity, facilitating interactions in catalytic processes .
Trifluoromethyl-Containing Analogs
- (2R)-2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Hydrochloride (C₈H₁₁ClF₃NO₂; MW: 245.63 g/mol): The trifluoromethyl group enhances lipophilicity and metabolic resistance. This compound, part of American Elements’ catalog, highlights BCP’s utility in chiral drug design .
Non-BCP Structural Analogs
Phenyl Methanol Derivatives
- 1-(4-Methylphenyl)-1-propanol (CAS: 25574-04-3; C₁₀H₁₄O; MW: 150.22 g/mol): A linear analog lacking the BCP group, this compound serves as a comparator for assessing the impact of BCP’s three-dimensionality on properties like solubility and ADME .
Cubane Derivatives
- Its synthesis and applications are distinct due to cubane’s unique geometry .
Physicochemical Comparison
Biological Activity
The compound (4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol is a bicyclic organic molecule that combines a bicyclo[1.1.1]pentane structure with a phenolic hydroxymethyl group. This unique architecture enhances its potential in medicinal chemistry, particularly as a bioisostere for traditional aromatic compounds, improving pharmacokinetic properties while retaining or enhancing biological activity.
Structural Characteristics
The structure of this compound allows for various interactions with biological targets due to its rigid bicyclic framework and reactive hydroxymethyl group. The rigidity of the bicyclo[1.1.1]pentane moiety contributes to improved metabolic stability and solubility compared to conventional phenyl rings.
Biological Activity
Research has demonstrated that bicyclo[1.1.1]pentane derivatives exhibit promising biological properties, including:
- Anti-inflammatory Effects : Bicyclo[1.1.1]pentane derivatives have shown significant anti-inflammatory activity by modulating pathways such as NFκB, which is crucial in inflammatory responses .
- Enzyme Inhibition : The incorporation of the bicyclo[1.1.1]pentane moiety has been linked to enhanced inhibition of enzymes like IDO1, which plays a role in immune regulation and cancer therapy .
- Improved Pharmacokinetics : Several studies indicate that compounds featuring this bicyclic structure exhibit better oral bioavailability and metabolic stability than their phenolic counterparts .
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a series of BCP-containing compounds on human monocyte cell lines (THP-1). The compound BCP-sLXm was found to significantly reduce LPS-induced NFκB activity by approximately 50%, indicating its potential as an anti-inflammatory agent .
Case Study 2: Enzyme Inhibition
In another investigation, the replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane motif led to the discovery of compounds with improved passive permeability and aqueous solubility, resulting in enhanced oral absorption characteristics in mouse models . This modification was crucial for developing potent γ-secretase inhibitors.
Data Table: Biological Activity Comparison
| Compound Name | Activity Type | IC50 (nM) | Remarks |
|---|---|---|---|
| BCP-sLXm | Anti-inflammatory | < 10 | Significant reduction in cytokine release |
| Compound 3 | Enzyme Inhibition | 3.1 | Improved pharmacokinetic profile |
| Compound 4-a | IDO1 Inhibition | 121 | Excellent selectivity and stability |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets through:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors.
- Steric Effects : The bulky bicyclic structure may induce conformational changes in target proteins, enhancing binding affinity.
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Alkylation | BCP, AlCl₃, DCM, 0°C → RT | BCP-aryl coupling | ~60% |
| Reduction | NaBH₄, MeOH, 0°C → RT | Ketone → alcohol | ~85% |
How are spectroscopic contradictions resolved during structural characterization?
Advanced Research Question
Discrepancies in NMR or HRMS data arise from BCP’s rigid structure and symmetry. For example:
- ¹³C NMR : The BCP bridgehead carbons appear as singlets (δ 45–50 ppm), while aryl carbons show splitting due to coupling .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For C₁₂H₁₄O, expected m/z = 174.1045; deviations >5 ppm suggest impurities .
Resolution : Compare experimental data with computational predictions (e.g., DFT-optimized structures) and cross-validate via 2D NMR (COSY, HSQC) .
How does the BCP moiety influence pharmacokinetic properties compared to phenyl groups?
Advanced Research Question
BCP serves as a non-classical bioisostere for phenyl rings, offering:
- Enhanced solubility : Reduced π-stacking due to BCP’s three-dimensionality lowers logP by ~0.5 units .
- Metabolic stability : Resistance to cytochrome P450 oxidation, increasing half-life in vitro (e.g., t₁/₂ >6 hrs vs. phenyl’s 2 hrs) .
Data : BCP analogues show 3–5× improved permeability in Caco-2 assays compared to phenyl counterparts .
What safety protocols are critical when handling this compound?
Basic Research Question
While no specific SDS exists for this compound, general guidelines for bicyclic alcohols apply:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS P305+P351+P338) .
- Ventilation : Use fume hoods due to potential volatility (GHS P403+P233) .
- Waste disposal : Incinerate via approved facilities (GHS P501) .
How can computational modeling predict reactivity in drug design?
Advanced Research Question
- Docking studies : BCP’s rigidity improves binding entropy by reducing conformational flexibility. MD simulations show ~20% stronger binding to hydrophobic pockets vs. phenyl .
- QSAR models : Hammett σ⁺ values for BCP (σ⁺ = −0.03) indicate electron-donating effects, guiding substituent selection for target engagement .
Q. Table 2: Computational Parameters
| Property | BCP | Phenyl |
|---|---|---|
| Solubility (mg/mL) | 0.15 | 0.08 |
| Polar Surface Area (Ų) | 20.7 | 0 |
| Predicted logD | 2.1 | 2.6 |
What methods achieve enantiomeric purity in BCP-containing alcohols?
Advanced Research Question
Chiral resolution is challenging due to BCP’s symmetry. Strategies include:
- Biocatalysis : Use Daucus carota cells for asymmetric reduction of ketone precursors, achieving >90% ee (S)-enantiomer .
- Chiral chromatography : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/IPA gradients .
How do pH and temperature affect compound stability in biological assays?
Basic Research Question
- pH stability : Degrades rapidly at pH <3 (t₁/₂ = 2 hrs) due to acid-catalyzed ether cleavage. Buffers (pH 7.4) maintain >90% stability over 24 hrs .
- Thermal stability : Decomposes above 150°C (TGA data). Store at −20°C under argon to prevent oxidation .
What in vitro models evaluate its neuroprotective potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
